

Spectroscopic Profile of Methyl 2-(trifluoromethyl)benzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-(trifluoromethyl)benzoate

Cat. No.: B164980

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-(trifluoromethyl)benzoate**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of **Methyl 2-(trifluoromethyl)benzoate**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of **Methyl 2-(trifluoromethyl)benzoate**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------|--------------|-----------------------------|------------|
| 7.78-7.72 | m | 2H, Aromatic | |
| 7.60-7.58 | m | 2H, Aromatic | |
| 3.93 | s | 3H, -OCH ₃ | |

Table 2: ¹³C NMR Spectroscopic Data of **Methyl 2-(trifluoromethyl)benzoate**

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------------------|----------------------------|
| 167.3 | C=O (Ester Carbonyl) | |
| 131.8 | Aromatic C | |
| 131.2 | Aromatic C | |
| 130.2 | Aromatic C | |
| 128.8 | q, J = 32.0 | Aromatic C-CF ₃ |
| 126.7 | q, J = 5.0 | Aromatic C |
| 123.5 | q, J = 271.0 | -CF ₃ |
| 52.8 | -OCH ₃ | |

Table 3: IR Spectroscopic Data of **Methyl 2-(trifluoromethyl)benzoate**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1290, ~1130 | Strong | C-F Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2960 | Medium | Aliphatic C-H Stretch (-OCH ₃) |

Note: The IR data is based on typical values for aromatic esters and trifluoromethylated compounds due to the absence of a publicly available peak list for this specific molecule.

Table 4: Mass Spectrometry Data of **Methyl 2-(trifluoromethyl)benzoate**

| m/z | Relative Intensity | Assignment |
|-----|--------------------|--|
| 204 | [M] ⁺ | Molecular Ion |
| 173 | High | [M - OCH ₃] ⁺ |
| 145 | High | [M - COOCH ₃] ⁺ |
| 125 | Medium | [C ₇ H ₄ F ₂] ⁺ |
| 95 | Medium | [C ₆ H ₄ F] ⁺ |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for aromatic esters and may not represent the complete experimental spectrum.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer was utilized for both ¹H and ¹³C NMR analysis.

Sample Preparation: The sample of **Methyl 2-(trifluoromethyl)benzoate** was dissolved in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse sequence.
- Solvent: CDCl₃
- Temperature: 298 K

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled pulse sequence.
- Solvent: CDCl₃

- Temperature: 298 K

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Sample Preparation: The spectrum was obtained from a neat liquid sample prepared as a thin film between two potassium bromide (KBr) plates (capillary cell method).

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) operating in electron ionization (EI) mode.

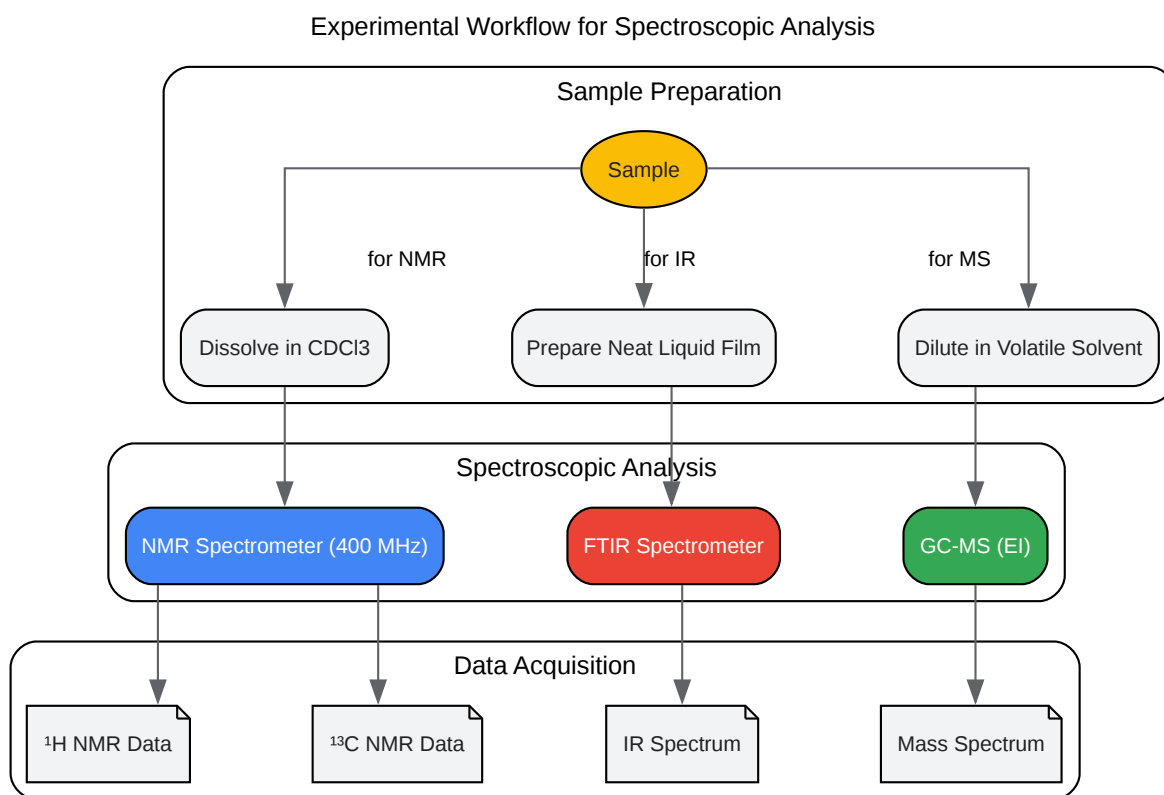
Sample Preparation: A dilute solution of **Methyl 2-(trifluoromethyl)benzoate** was prepared in a volatile organic solvent suitable for GC injection.

GC-MS Analysis:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Inlet: The sample was introduced via a gas chromatograph.
- Mass Analyzer: Quadrupole mass analyzer.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Methyl 2-(trifluoromethyl)benzoate**.



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Caption: General workflow for obtaining NMR, IR, and MS data.

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